molecular formula C14H3F27O B105570 1H,1H-Perfluoro-1-tetradecanol CAS No. 15622-57-8

1H,1H-Perfluoro-1-tetradecanol

Cat. No.: B105570
CAS No.: 15622-57-8
M. Wt: 700.13 g/mol
InChI Key: WYCXYEWKMLSDBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H,1H-Perfluoro-1-tetradecanol is a long-chain perfluorinated alcohol with the molecular formula C14H3F27O. It is known for its unique properties, such as high thermal stability, chemical inertness, and hydrophobicity. These characteristics make it valuable in various industrial and scientific applications.

Scientific Research Applications

1H,1H-Perfluoro-1-tetradecanol has a wide range of applications in scientific research:

    Chemistry: It is used as a surfactant and emulsifier in various chemical processes.

    Biology: The compound is employed in the study of cell membranes and lipid bilayers due to its hydrophobic nature.

    Medicine: Research has explored its potential in drug delivery systems and as a component in medical imaging agents.

    Industry: It is used in the production of non-stick coatings, lubricants, and anti-corrosive materials.

Safety and Hazards

1H,1H-Perfluoro-1-tetradecanol is toxic if swallowed and harmful in contact with skin or if inhaled . It causes severe skin burns and eye damage . It is also harmful to aquatic life with long-lasting effects . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H,1H-Perfluoro-1-tetradecanol can be synthesized through several methods. One common approach involves the telomerization of tetrafluoroethylene with a suitable alcohol, followed by hydrogenation. The reaction typically requires a catalyst, such as palladium on carbon, and is conducted under high pressure and temperature conditions.

Industrial Production Methods: In industrial settings, the production of this compound often involves the electrochemical fluorination of hydrocarbons. This method allows for the large-scale production of perfluorinated compounds with high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1H,1H-Perfluoro-1-tetradecanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.

    Reduction: Reduction reactions can convert it into perfluorinated alkanes.

    Substitution: Nucleophilic substitution reactions can replace the hydroxyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Reagents such as sodium hydride and alkyl halides are employed.

Major Products:

    Oxidation: Perfluorotetradecanoic acid.

    Reduction: Perfluorotetradecane.

    Substitution: Various perfluorinated ethers and esters.

Comparison with Similar Compounds

    1H,1H,2H,2H-Perfluorodecanethiol: Another long-chain perfluorinated compound with similar hydrophobic properties.

    1H,1H,2H,2H-Perfluorotetradecan-1-ol: A closely related compound with slight variations in its molecular structure.

Uniqueness: 1H,1H-Perfluoro-1-tetradecanol stands out due to its specific chain length and the presence of a hydroxyl group, which provides unique reactivity and interaction capabilities compared to other perfluorinated compounds. Its ability to form stable monolayers and its high thermal stability make it particularly valuable in applications requiring durable and inert materials.

Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosafluorotetradecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H3F27O/c15-2(16,1-42)3(17,18)4(19,20)5(21,22)6(23,24)7(25,26)8(27,28)9(29,30)10(31,32)11(33,34)12(35,36)13(37,38)14(39,40)41/h42H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYCXYEWKMLSDBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H3F27O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380025
Record name 1H,1H-Perfluoro-1-tetradecanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

700.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15622-57-8
Record name 1H,1H-Perfluoro-1-tetradecanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Tetradecanol, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosafluoro-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H,1H-Perfluoro-1-tetradecanol
Reactant of Route 2
1H,1H-Perfluoro-1-tetradecanol
Reactant of Route 3
1H,1H-Perfluoro-1-tetradecanol
Reactant of Route 4
1H,1H-Perfluoro-1-tetradecanol
Reactant of Route 5
1H,1H-Perfluoro-1-tetradecanol
Reactant of Route 6
1H,1H-Perfluoro-1-tetradecanol
Customer
Q & A

Q1: What is the role of 1H,1H-Perfluoro-1-tetradecanol in the study?

A1: this compound (PFDO) is a key component in synthesizing a diblock copolymer used for surface modification. The researchers first reacted PFDO with isophoronediisocyanate (IPDI) to create isocyanate-terminated this compound (PFDO–NCO) []. This PFDO–NCO then reacts with hydroxyl-terminated polyethylene (PE–OH) to form the final polyethylene-b-polytetrafluoroethylene diblock copolymer (PE–b– PTFE) []. This diblock copolymer effectively modifies the surface of linear low-density polyethylene (LLDPE) films, significantly increasing their hydrophobicity [].

Q2: How does the structure of this compound contribute to the final properties of the modified LLDPE film?

A2: The structure of PFDO is crucial for the enhanced hydrophobicity of the modified LLDPE film. Its perfluorinated tail, characterized by the presence of multiple carbon-fluorine bonds, is highly hydrophobic. When the PE–b–PTFE diblock copolymer is applied to the LLDPE film, these hydrophobic tails orient themselves outwards, creating a surface with a low surface energy []. This low surface energy makes the film significantly less susceptible to wetting by water, resulting in a high water contact angle (as high as 151.4°) and a superhydrophobic surface [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.